5-Methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one
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Overview
Description
5-Methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a heterocyclic organic compound with a unique structure that includes a benzoxazole ring fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with cyclohexanone in the presence of an acid catalyst to form the benzoxazole ring. The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
5-Methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1H-Cycloprop[e]azulene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7
Uniqueness
5-Methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-5-2-3-7-6(4-5)8(10)9-11-7/h5-7H,2-4H2,1H3,(H,9,10) |
InChI Key |
PXRIEMBYNLEZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)NO2 |
Origin of Product |
United States |
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